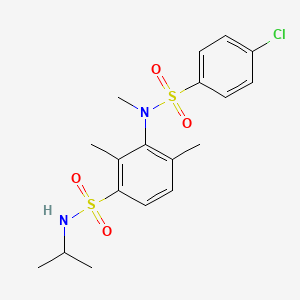

3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-2,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O4S2 and its molecular weight is 430.96. The purity is usually 95%.

BenchChem offers high-quality 3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-2,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-2,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

New dibenzenesulfonamides, structurally related to the compound , have been synthesized and investigated for their anticancer properties. These compounds have demonstrated the ability to induce apoptosis and autophagy pathways in tumor cell lines, such as HCC1937, MCF7, HeLa, and A549, by activating caspases and enhancing the expression of LC3 while decreasing p62 protein levels. They also effectively inhibited carbonic anhydrase isoenzymes IX and XII, which are associated with tumor cells, suggesting their potential as anticancer drug candidates (Gul et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been synthesized and studied for their enzyme inhibitory activities, especially against carbonic anhydrase (CA), a crucial enzyme in various physiological processes. Some derivatives have shown potent inhibition of human carbonic anhydrase isoenzymes, particularly those associated with cancer, such as CA IX and CA XII. These findings highlight the potential of sulfonamide compounds in developing novel inhibitors for therapeutic applications in diseases like cancer and glaucoma (Morsy et al., 2009).

Pharmacological Activities

The pharmacological activities of sulfonamide derivatives have been extensively investigated. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties. This diversity in activity underscores the potential of sulfonamide compounds in pharmaceutical applications, offering a foundation for developing new therapeutic agents (Subramanyam et al., 2017).

Structural and Electronic Properties

The molecular and electronic structures of sulfonamide derivatives have been explored through experimental and quantum chemical methods. Studies provide insight into the compounds' spectroscopic characteristics, conformational stability, and electronic properties, such as ionization potential, electron affinity, and HOMO-LUMO energy gaps. These investigations are crucial for understanding the physicochemical properties of sulfonamide compounds and their interactions with biological targets (Mahmood et al., 2016).

properties

IUPAC Name |

3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O4S2/c1-12(2)20-26(22,23)17-11-6-13(3)18(14(17)4)21(5)27(24,25)16-9-7-15(19)8-10-16/h6-12,20H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKHCQYALASTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-2,4-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B2843319.png)

![4-Chloro-2-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2843320.png)

![Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2843323.png)

![3'-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2843324.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843330.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2843332.png)